molecular formula C10H14N4O2S B7432113 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea

1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea

Cat. No. B7432113
M. Wt: 254.31 g/mol
InChI Key: UOIFSSHXRMOQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea is a chemical compound that has been synthesized and studied for its potential applications in various fields of scientific research. This compound is of interest due to its unique chemical structure and potential biological effects. In

Scientific Research Applications

1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been investigated include:
1. Cancer Research: This compound has been shown to have potential anti-cancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neurological Disorders: 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea has been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: This compound has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The exact mechanism of action of 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and histone deacetylase. It can also modulate the activity of proteins involved in oxidative stress and inflammation, such as NF-kB and Nrf2.
Biochemical and Physiological Effects
Studies have demonstrated that 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea can have various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective effects: 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases.
3. Anti-inflammatory effects: This compound can reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea in lab experiments include:
1. Unique chemical structure: The unique chemical structure of this compound makes it a valuable tool for investigating various biological pathways.
2. Versatility: This compound has been shown to have potential applications in various fields of scientific research.
The limitations of using 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea in lab experiments include:
1. Limited research: The research on this compound is still in its early stages, and more studies are needed to fully understand its potential applications.
2. Cost: The synthesis of this compound can be expensive, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for research on 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea. Some of these directions include:
1. Investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to better understand its biological effects.
3. Developing more efficient and cost-effective synthesis methods for this compound.
4. Investigating its potential as a tool for studying various biological pathways and processes.
Conclusion
1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and potential biological effects make it a valuable tool for investigating various biological pathways and processes. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of 1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea involves the reaction of 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain the final product.

properties

IUPAC Name

1-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6-5-8(14-16-6)13-10(15)12-7(2)9-11-3-4-17-9/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIFSSHXRMOQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NO1)NC(=O)NC(C)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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